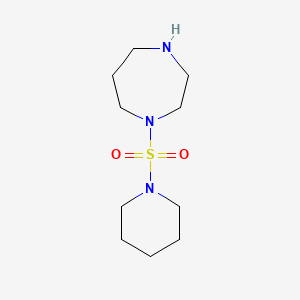
1-(Piperidin-1-ylsulfonyl)-1,4-diazepane
Descripción general
Descripción
1-(Piperidin-1-ylsulfonyl)-1,4-diazepane, commonly referred to as PDS, is an organic compound that has been widely used in the synthesis of various compounds. PDS is a versatile reagent that has been used in a variety of applications, including the synthesis of pharmaceuticals, biodegradable polymers, and other materials. PDS is also used as a catalyst in various chemical reactions. We will also discuss future directions for PDS research.
Aplicaciones Científicas De Investigación
- Piperidines play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
- A series of new isatin derivatives was designed and synthesized as broad-spectrum antiviral agents .
- The antiviral activities of the synthesized compounds were pursued against three viruses, namely influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) .
- In particular, certain compounds displayed the highest antiviral activity against H1N1, HSV-1, and COX-B3 with IC 50 values of 0.0027, 0.0022, and 0.0092 µM, respectively .
- The selected compounds exhibited a decrease in viral gene expression .
Pharmaceutical Industry
Antiviral Agents
Various Therapeutic Applications
- A new series of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties were designed, synthesized, characterized and assessed for their antimicrobial activity and screened for cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .
- Most of the synthesized compounds showed significant activity against A-549 and MCF-7 when compared to 5-Fluorouracil (5-FU), which was used as a reference drug .
- Some of these synthesized compounds are active as antibacterial and antifungal agents .
- Arumugam et al. synthesized spirooxindolopyrrolidine-embedded piperidinone 1 with potential anticancer activity through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .
- The resulting product showed slightly better cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model than the reference drug .
- The antiviral activity of the synthesized 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives were pursued via molecular docking .
- This was done to gain a deeper understanding of the affinities of these compounds to the active sites of the investigated viruses (H1N1 influenza virus, HSV, and others) .
Dihydrofolate Reductase (DHFR) Inhibitors
Anticancer Activity
Antiviral Activity
- Certain phytochemicals, including piperidine derivatives, have been found to inhibit cell migration .
- This can be particularly useful in the treatment of cancer, as it can prevent the spread of cancer cells .
- Piperidine derivatives can also induce cell cycle arrest .
- This means they can stop the division of cells, which is another mechanism that can be used to inhibit the growth of cancer cells .
- A series of new isatin derivatives, including some that incorporate piperidine, have been designed and synthesized as broad-spectrum antiviral agents .
- These compounds have been tested against several viruses, including the H1N1 influenza virus, herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) .
- Some of these compounds have shown significant antiviral activity .
- Some piperidine derivatives have been found to have antimicrobial and antifungal properties .
- This makes them potentially useful in the treatment of various infections .
Inhibition of Cell Migration
Cell Cycle Arrest
Broad-Spectrum Antiviral Agents
Antimicrobial and Antifungal Agents
Inhibitors of Dihydrofolate Reductase (DHFR)
Propiedades
IUPAC Name |
1-piperidin-1-ylsulfonyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2S/c14-16(15,12-7-2-1-3-8-12)13-9-4-5-11-6-10-13/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDQFURGAFOELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-1-ylsulfonyl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



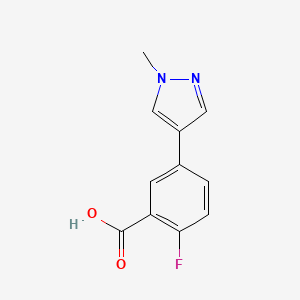
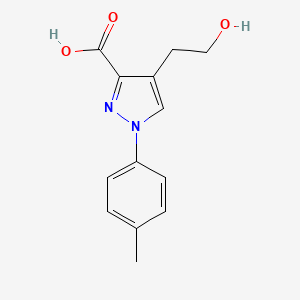
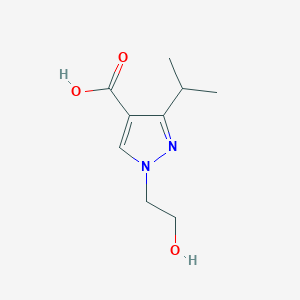
![N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1518774.png)
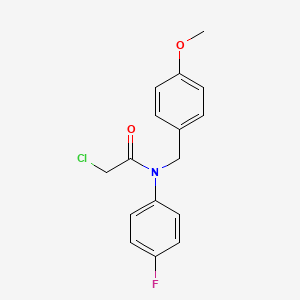
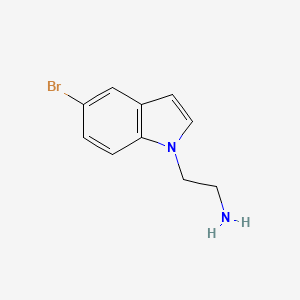
![4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1518778.png)
![N-(3-{[(2-chloroacetyl)amino]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B1518779.png)
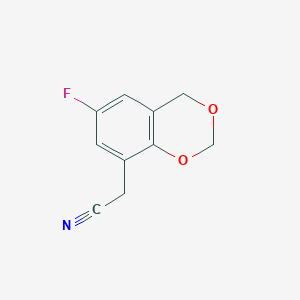
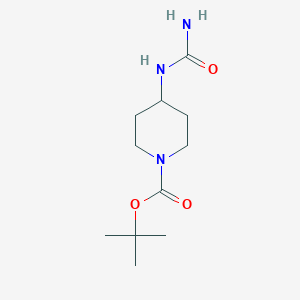
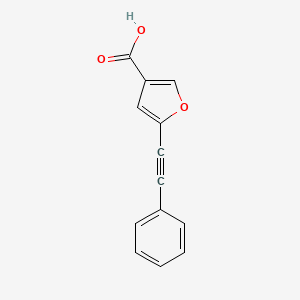
![1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518785.png)
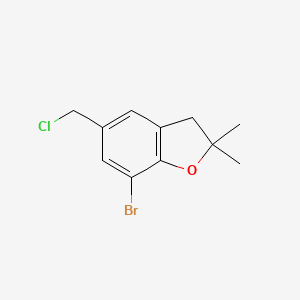
![2-chloro-1-[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one](/img/structure/B1518789.png)